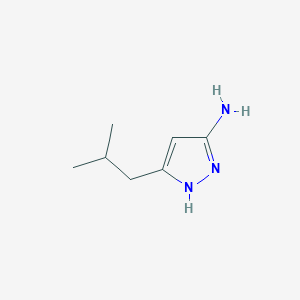

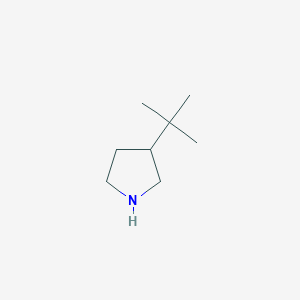

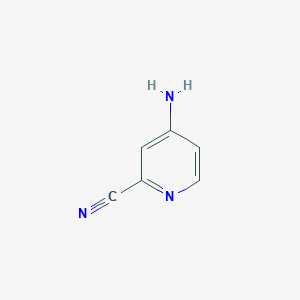

4-Aminopyridine-2-carbonitrile

描述

Synthesis Analysis

The synthesis of 4-Aminopyridine-2-carbonitrile derivatives is a topic of considerable research. Paper presents an environmentally benign protocol for synthesizing 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitrile derivatives using a three-component condensation catalyzed by ZrOCl2·8H2O/NaNH2 in an ionic liquid under ultrasound irradiation. Similarly, paper describes a greener method for synthesizing 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles using 2-aminopyridine as an efficient catalyst. Paper discusses a solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives through one-pot multicomponent condensation reactions. These methods highlight the focus on developing more sustainable and efficient synthetic routes for these compounds.

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their biological activity. Paper provides structural data for several 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile compounds, including X-ray diffraction analysis. This structural information is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is explored in several studies. Paper describes a Cu(I)-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitrile, leading to the formation of 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles. Paper details the synthesis and reactions of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, which undergoes various transformations to yield new oxopyrazolinylpyridines and related compounds. These studies demonstrate the versatility of this compound derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are important for their practical applications. Paper evaluates the corrosion inhibition efficiency of synthesized pyridine derivatives, finding that their efficiency increases with concentration. Paper investigates the fluorescence properties of newly synthesized compounds, showing that some have high fluorescence quantum yields. These properties are relevant for the potential use of these compounds in various industrial and research applications.

作用机制

Target of Action

The primary target of 4-Aminopyridine-2-carbonitrile is the voltage-gated potassium (Kv) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

This compound acts as an antagonist of voltage-gated potassium channels . By blocking these channels, it prolongs action potentials, thereby enhancing conduction along demyelinated axons . This blockade of axonal Kv channels leads to an increase in neurotransmitter release at the neuromuscular junction .

Biochemical Pathways

The blockade of Kv channels by this compound affects the action potential propagation in neurons . This can lead to an increase in the release of neurotransmitters, which can affect various downstream biochemical pathways. For instance, in the case of KCNA2-encephalopathy, this compound can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons .

Pharmacokinetics

The pharmacokinetics of this compound may differ between individuals. For instance, a study suggested that the pharmacokinetics of the compound may differ between men and women, with women having significantly higher peak levels than men . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of nerve conduction in demyelinated nerve fibers . This can lead to improvements in various neurological symptoms, such as visual function, motor skills, and fatigue in patients with multiple sclerosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be very persistent in soil systems . .

安全和危害

未来方向

属性

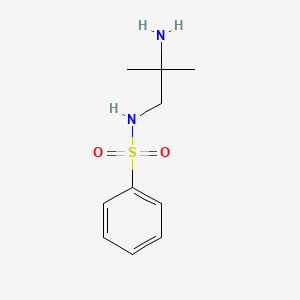

IUPAC Name |

4-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKRESMCPMIWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630864 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98139-15-2 | |

| Record name | 4-Aminopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetic acid](/img/structure/B1290363.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)